molecular formula C9H4F4O B14889405 4,5,6,7-tetrafluoro-1H-inden-2(3H)-one

4,5,6,7-tetrafluoro-1H-inden-2(3H)-one

Cat. No.: B14889405
M. Wt: 204.12 g/mol
InChI Key: ITUVVEMECAFQRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one typically involves the fluorination of an indene precursor. One common method involves the reaction of 2-indanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

Scientific Research Applications

4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H4F4O

Molecular Weight

204.12 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H4F4O/c10-6-4-1-3(14)2-5(4)7(11)9(13)8(6)12/h1-2H2

InChI Key

ITUVVEMECAFQRB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1C(=C(C(=C2F)F)F)F

Origin of Product

United States

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